

# An In-depth Technical Guide to 2-Amino-5-bromo-3-iodopyridine

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## Compound of Interest

Compound Name: **2-Bromo-5-iodopyridin-3-amine**

Cat. No.: **B1372190**

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This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of 2-Amino-5-bromo-3-iodopyridine. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted pyridine intermediates.

## A Note on Nomenclature

In the field of chemical synthesis, precise nomenclature is paramount. The topic of interest, "**2-Bromo-5-iodopyridin-3-amine**," is structurally distinct from the more extensively documented isomer, 2-Amino-5-bromo-3-iodopyridine. While both are dihalogenated aminopyridines, the substitution patterns on the pyridine ring differ. Due to the wealth of available technical data for 2-Amino-5-bromo-3-iodopyridine (CAS No. 381233-96-1), this guide will focus on this specific, well-characterized compound. Limited data is available for the isomer **2-Bromo-5-iodopyridin-3-amine** (CAS No. 1138444-06-0), which is noted as a solid with a molecular weight of 298.91 g/mol.

## Core Physicochemical Properties

2-Amino-5-bromo-3-iodopyridine is a key building block in organic synthesis, particularly valued in medicinal chemistry.<sup>[1][2]</sup> Its utility stems from the distinct reactivity of the amine, bromo, and iodo functional groups, which allows for sequential and site-selective modifications.

At ambient temperature, the compound presents as a white to light yellow or off-white solid powder.<sup>[1][3]</sup> Its physical properties are summarized below.

Property	Value	Source(s)
CAS Number	381233-96-1	[3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrIN <sub>2</sub>	[3][4][5]
Molecular Weight	298.91 g/mol	[3][4][5]
Appearance	White to off-white/light yellow solid powder	[1][3]
Melting Point	112-117 °C (range observed across sources)	[1][3][5]
Solubility	Low solubility in water; soluble in organic solvents such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).	[1]

The observed variance in the melting point, ranging from 112°C to 145°C across different suppliers, is likely attributable to differences in residual solvent content and overall purity.[1][3][5] Researchers should consider purification by recrystallization if a sharp, consistent melting point is critical for their application.

## Molecular Structure and Spectroscopic Data

The structural identity of 2-Amino-5-bromo-3-iodopyridine is routinely confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

### Molecular Structure Diagram

Caption: Structure of 2-Amino-5-bromo-3-iodopyridine.

### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum provides unambiguous evidence for the substitution pattern.

- <sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>): δ 8.06 (d, J = 2.2 Hz, 1H), 7.96 (d, J = 2.2 Hz, 1H), 4.96 (s, 2H). [6]

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 300 MHz):  $\delta$  8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H).[2]

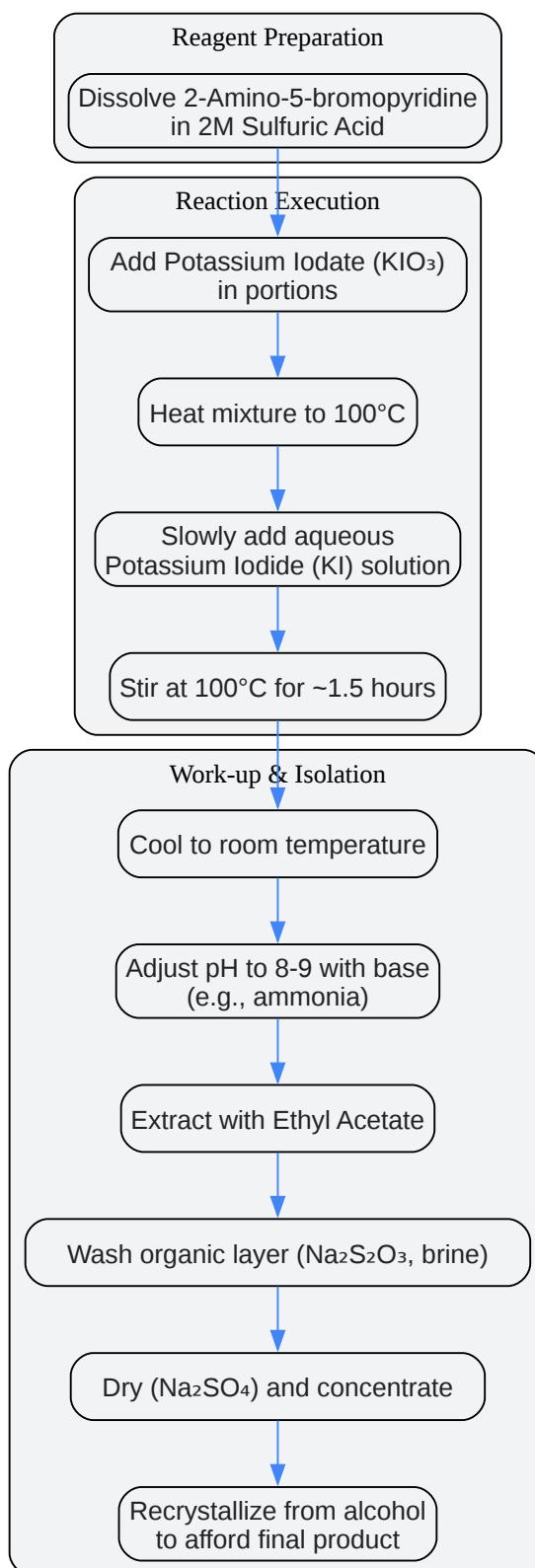
Interpretation:

- The two signals at 8.06 ppm and 7.96 ppm are doublets, corresponding to the two coupled aromatic protons on the pyridine ring. The small coupling constant ( $J = 2.2$  Hz) is characteristic of a meta-coupling, confirming their relative positions.
- The broad singlet observed around 4.96-5.00 ppm integrates to two protons and is assigned to the amine ( $-\text{NH}_2$ ) group.[2][6]

## Synthesis Protocol

2-Amino-5-bromo-3-iodopyridine is commonly synthesized from 2-Amino-5-bromopyridine via an electrophilic iodination reaction. The protocol below is a synthesized methodology based on established procedures.[2][6]

## Experimental Workflow: Iodination

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Caption: Synthetic workflow for 2-Amino-5-bromo-3-iodopyridine.

## Step-by-Step Methodology

- Dissolution: Dissolve 2-amino-5-bromopyridine (1 equivalent) in 2 M sulfuric acid.[2][6]
- Iodate Addition: To the stirred solution, add potassium iodate ( $KIO_3$ , ~0.5 equivalents) in portions.[2][6] The use of  $KIO_3$  in an acidic medium generates the electrophilic iodine species required for the reaction.
- Heating: Heat the reaction mixture to 100°C.[2][6]
- Iodide Addition: Prepare a solution of potassium iodide ( $KI$ , ~0.55 equivalents) in water and add it dropwise to the heated reaction mixture over approximately one hour.[2][6] This combination of iodate and iodide in situ generates iodine ( $I_2$ ).
- Reaction Completion: Maintain the mixture at 100°C with stirring for an additional 1.5 hours to ensure the reaction proceeds to completion.[2]
- Cooling and Neutralization: Cool the mixture to room temperature. Carefully adjust the pH of the aqueous phase to 8-9 with a suitable base, such as an ammonia solution, to deprotonate the aminopyridine and facilitate extraction.[2][6]
- Extraction: Extract the aqueous mixture multiple times with ethyl acetate.[6]
- Washing: Combine the organic layers. Wash sequentially with aqueous sodium thiosulfate (to quench any remaining iodine), water, and brine.[6]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure to yield the crude product.[6]
- Purification: The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol to afford 2-amino-3-iodo-5-bromopyridine.[2]

## Safety, Handling, and Storage

Proper handling of halogenated organic compounds is essential for laboratory safety.

## Hazard Identification

2-Amino-5-bromo-3-iodopyridine is classified with several hazards. Users must consult the full Safety Data Sheet (SDS) before handling.

Hazard Class	GHS Code	Description	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	<a href="#">[3]</a>
Skin Irritation	H315	Causes skin irritation	<a href="#">[3]</a>
Serious Eye Damage	H318	Causes serious eye damage	<a href="#">[3]</a>
Specific Target Organ Toxicity	H335	May cause respiratory irritation	<a href="#">[3]</a>

**Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[3\]](#) Work in a well-ventilated area or a chemical fume hood. An N95 dust mask is recommended when handling the powder.[\[3\]](#)

## Storage and Stability

- **Light Sensitivity:** The compound is sensitive to light. It should be stored in a light-shielding or amber container to prevent photochemical degradation.[\[1\]](#)
- **Temperature:** Store in a cool, dry place. Recommended storage temperature is between 2-8°C to maintain long-term stability.[\[1\]](#)
- **Incompatibilities:** Keep away from strong oxidizing agents.[\[1\]](#)

## Industrial and Research Applications

The primary application of 2-Amino-5-bromo-3-iodopyridine is as a versatile intermediate in organic synthesis.

- **Medicinal Chemistry:** It is a crucial building block for the synthesis of complex heterocyclic scaffolds. Notably, it plays an irreplaceable role in the synthesis of certain tyrosine kinase inhibitors, a class of targeted cancer chemotherapy drugs.[\[2\]](#)

- Materials Science: The unique electronic properties imparted by the halogen atoms and the pyridine ring make this compound a candidate for inclusion in the synthesis of novel functional materials, such as those with specific photoelectric properties for use in organic electronics.[1]

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